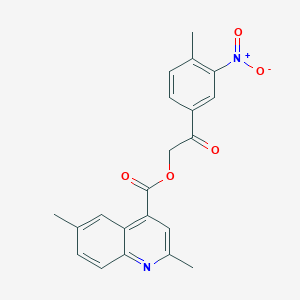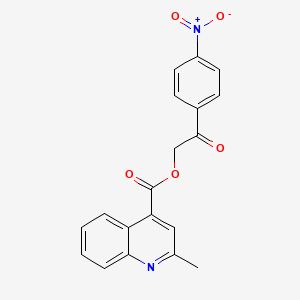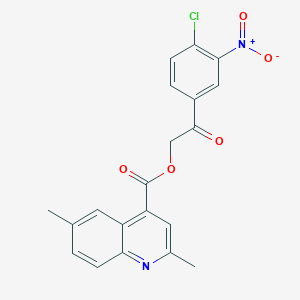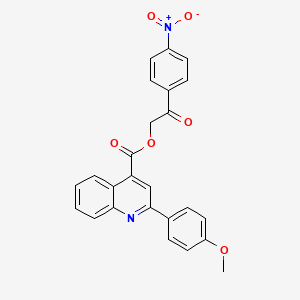
2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 2,6-dimethyl-4-quinolinecarboxylate
Descripción general
Descripción
2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 2,6-dimethyl-4-quinolinecarboxylate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 2,6-dimethyl-4-quinolinecarboxylate is not fully understood. However, it has been suggested that this compound inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It has also been proposed that this compound disrupts bacterial and fungal cell membranes, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits low toxicity and is well-tolerated by cells. However, further studies are needed to determine its long-term effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 2,6-dimethyl-4-quinolinecarboxylate in lab experiments include its potential applications in cancer treatment, antibiotic development, and antifungal therapy. However, the limitations include the need for further studies to determine its long-term effects on human health and the need for optimization of its synthesis method.
Direcciones Futuras
There are several future directions for the study of 2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 2,6-dimethyl-4-quinolinecarboxylate. These include:
1. Optimization of the synthesis method to improve the yield and purity of the compound.
2. Further studies to determine the mechanism of action of this compound.
3. Exploration of the potential use of this compound in combination with other drugs for cancer treatment.
4. Investigation of the potential use of this compound in the development of new antibiotics and antifungal agents.
5. Studies to determine the long-term effects of this compound on human health.
Conclusion:
This compound is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and its long-term effects on human health.
Aplicaciones Científicas De Investigación
2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 2,6-dimethyl-4-quinolinecarboxylate has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-tumor activity, and its use in cancer treatment has been explored. Additionally, this compound has been studied for its antibacterial and antifungal properties, and its use in the development of new antibiotics has been investigated.
Propiedades
IUPAC Name |
[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl] 2,6-dimethylquinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O6/c1-12-4-6-17-15(8-12)16(9-13(2)22-17)21(25)29-11-19(24)14-5-7-20(28-3)18(10-14)23(26)27/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOGKDSKXBUGQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)C(=O)OCC(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-[(4-bromobenzoyl)amino]-N-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B3675209.png)
![5-hydroxy-2-{[(2-mesityl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B3675213.png)

![3-[(1,3-benzodioxol-5-ylmethyl)amino]-N-1-naphthylbenzamide](/img/structure/B3675226.png)
![2,2-dichloro-N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3675227.png)
![N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}cyclohexanecarboxamide](/img/structure/B3675231.png)
![4-(difluoromethoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3675234.png)
